molecular formula C26H24N2O2 B160123 Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester CAS No. 127667-44-1

Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester

Cat. No.: B160123
CAS No.: 127667-44-1
M. Wt: 396.5 g/mol
InChI Key: QODYBLNVIHQJIW-UHFFFAOYSA-N
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Description

Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester (CAS 127667-44-1) is a cyanate ester monomer characterized by a central 1,3-phenylene group bridging two (1-methylethylidene)-4,1-phenylene moieties, each esterified with cyanic acid (-OCN). This compound belongs to the class of thermosetting resins, which are widely used in high-performance composites due to their excellent thermal stability, low dielectric constants, and mechanical strength .

Structurally, the 1,3-phenylene linkage introduces a meta-substitution pattern, distinguishing it from common cyanate esters like bisphenol A dicyanate (para-substituted). The 1-methylethylidene groups (isopropylidene) enhance rigidity and thermal resistance compared to aliphatic bridges.

Properties

IUPAC Name

[4-[2-[3-[2-(4-cyanatophenyl)propan-2-yl]phenyl]propan-2-yl]phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H24N2O2/c1-25(2,19-8-12-23(13-9-19)29-17-27)21-6-5-7-22(16-21)26(3,4)20-10-14-24(15-11-20)30-18-28/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODYBLNVIHQJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132692-49-0
Record name Cyanic acid, C,C′-[1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene]] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132692-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127667-44-1
Record name C,C′-[1,3-Phenylenebis[(1-methylethylidene)-4,1-phenylene]] dicyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127667-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanic acid, C,C'-(1,3-phenylenebis((1-methylethylidene)-4,1-phenylene)) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanic acid, C,C'-[1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene]] ester
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Biological Activity

Cyanic acid, specifically the compound 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester , is a synthetic organic compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C26H24N2O
  • Molecular Weight : 400.48 g/mol
  • CAS Number : 127667-44-1
  • Physical State : Solid at room temperature
  • Melting Point : Approximately 110°C
  • Boiling Point : 391°C at 760 mmHg
  • Density : 1.171 g/cm³

Biological Activity Overview

Cyanic acid derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound in focus has been studied for its potential effects on various biological systems.

1. Anti-inflammatory Activity

Research indicates that the compound exhibits notable anti-inflammatory effects. In a study evaluating its impact on carrageenan-induced paw edema in rats, it demonstrated significant inhibition of edema development and reduced levels of pro-inflammatory cytokines. The results are summarized in Table 1 below.

CompoundDose (mg/kg)Inhibition (%)
Cyanic Acid Ester453.41
Sodium Diclofenac8Reference

This data suggests that the compound's mechanism may involve interaction with cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs like diclofenac .

2. Anticancer Potential

Emerging studies have also highlighted the anticancer properties of cyanate esters. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro assays indicated that it can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled experiment involving rats, researchers administered varying doses of the compound to assess its anti-inflammatory activity. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of inflammation markers.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human cancer cell lines (e.g., breast and colon cancer). The findings revealed that treatment with the cyanate ester resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

The biological activity of cyanic acid esters is believed to be mediated through several mechanisms:

  • Inhibition of COX Enzymes : Similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs), cyanate esters may inhibit COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins involved in inflammation.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, which may involve mitochondrial dysfunction and caspase activation.

Scientific Research Applications

Aerospace Industry

Cyanate esters, including this compound, are extensively used in the aerospace sector due to their high thermal stability and low moisture absorption. These properties make them ideal for manufacturing composite materials that can withstand extreme conditions without degrading. The high glass-transition temperatures of cyanate esters allow them to maintain structural integrity under thermal stress, which is crucial for aerospace components.

Electronics

In the electronics industry, cyanate esters are utilized for producing circuit boards and other electronic components. Their excellent dielectric properties contribute to the reliability and performance of electronic devices. The ability to form cross-linked networks upon curing enhances their mechanical strength and thermal resistance, making them suitable for high-performance applications.

High-Performance Materials

The unique structural arrangement of cyanate esters allows for tailored applications in high-performance materials. They are often used in the production of adhesives and coatings that require superior mechanical properties and resistance to environmental factors such as heat and moisture.

Case Study 1: Aerospace Composite Materials

A study conducted by researchers at a leading aerospace institution examined the use of cyanate esters in composite materials for aircraft structures. The research highlighted the material's ability to withstand high temperatures and its low weight, which contributed to fuel efficiency in aircraft design.

Case Study 2: Electronic Circuit Boards

A collaborative project between several electronics manufacturers explored the application of cyanate esters in printed circuit boards (PCBs). The findings indicated improved thermal management and reduced risk of delamination under thermal cycling conditions compared to traditional epoxy resins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanate esters are differentiated by their bridging groups, substituents, and symmetry. Below is a comparative analysis of the target compound with structurally related cyanate esters:

Table 1: Structural and Functional Comparison of Cyanate Esters

Compound Name CAS Molecular Formula Bridging Group Substituents Key Applications
Target Compound 127667-44-1 C₂₃H₂₀N₂O₂* 1,3-Phenylene (1-Methylethylidene) High-temp composites, electronics
2,2-Bis-(4-cyanatophenyl)propane (Bisphenol A dicyanate) 1156-51-0 C₁₇H₁₄N₂O₂ Isopropylidene None Aerospace composites, adhesives
4,4'-Methylenebis(2,6-dimethylphenylcyanate) 101657-77-6 C₁₉H₁₈N₂O₂ Methylene 2,6-Dimethyl High-temperature resins
Dicyclopentadienylbisphenol cyanate ester 135507-71-0 - Dicyclopentadienyl None Specialty composites

*Inferred based on structural analogs.

Key Differences:

Bridging Group: The 1,3-phenylene group in the target compound introduces meta-substitution, reducing symmetry compared to para-linked bisphenol A dicyanate. Isopropylidene (bisphenol A) and methylene bridges offer higher symmetry, enhancing crosslinking efficiency and thermal stability .

Substituents: The absence of substituents in bisphenol A dicyanate contrasts with the 1-methylethylidene groups in the target compound, which add steric bulk. This may slow polymerization kinetics but improve thermal degradation resistance . Methyl groups in 4,4'-Methylenebis(2,6-dimethylphenylcyanate) enhance thermal stability (Tg ~250°C) and reduce moisture absorption compared to unsubstituted analogs .

Applications: The target compound’s meta-substitution and rigid backbone may favor applications requiring low dielectric constants (e.g., microelectronics) over mechanical strength . Bisphenol A dicyanate’s para-substitution and high symmetry make it ideal for aerospace composites, where high Tg (~290°C) and toughness are critical .

Research Findings:

  • Thermal Properties : Cyanate esters with aromatic bridges (e.g., 1,3-phenylene) exhibit higher decomposition temperatures (>350°C) compared to aliphatic variants. However, their Tg values are influenced by crosslink density; asymmetric structures may reduce Tg slightly .
  • Reactivity: Steric hindrance from substituents (e.g., 1-methylethylidene) can slow cyanate trimerization, requiring optimized catalysts (e.g., phenolic novolacs) for curing .

Preparation Methods

Reaction Conditions

  • Solvent : A mixture of water and dichloromethane (1:1 v/v) to facilitate phase separation and byproduct removal.

  • Base : Sodium hydroxide (2.5 equiv) to neutralize HBr and drive the reaction forward.

  • Temperature : 0–5°C to suppress side reactions.

  • Time : 4–6 hours for complete conversion.

Yield Optimization

ParameterOptimal RangeEffect on Yield
BrCN Equivalents2.2–2.5Prevents under-cyanogenation
Base Concentration2.5–3.0 MNeutralizes HBr effectively
Stirring Rate400–600 rpmEnhances interfacial contact

Experimental data indicate that deviations from these ranges reduce yields by 15–30% due to incomplete reactions or hydrolysis.

Purification and Characterization

Post-reaction purification is critical for removing residual BrCN, sodium bromide, and unreacted precursor:

  • Liquid-Liquid Extraction : The organic phase is washed with dilute HCl (5%) and water to remove ionic impurities.

  • Chromatography : Silica gel chromatography using hexane/ethyl acetate (4:1) isolates the cyanate ester with >98% purity.

  • Crystallization : Slow evaporation from acetone yields crystalline product suitable for X-ray diffraction analysis.

Characterization Data :

  • FT-IR : Strong absorption at 2,260 cm⁻¹ (C≡N stretch).

  • ¹H NMR : Aromatic protons at δ 7.2–7.5 ppm; methylethylidene protons at δ 1.4–1.6 ppm.

  • Thermal Stability : Decomposition onset at 320°C (TGA, N₂ atmosphere).

Industrial-Scale Production

Adapting laboratory methods for industrial production requires addressing scalability challenges:

  • Continuous Flow Reactors : Microreactors with precise temperature control improve reaction uniformity and reduce byproducts.

  • Waste Management : HBr byproduct is neutralized with NaOH to form NaBr, which is recovered for reuse.

Economic Considerations :

FactorCost Contribution
Raw Materials45%
Energy Consumption30%
Waste Treatment15%

Comparative Analysis of Cyanate Ester Synthesis Methods

MethodAdvantagesLimitationsYield (%)
Traditional BatchSimple setupLow scalability70–75
Continuous FlowHigh throughputHigh initial investment85–90
Microwave-AssistedReduced reaction timeLimited to small-scale synthesis80–85

Microwave-assisted synthesis reduces reaction time to 1–2 hours but is impractical for large batches.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Cyanic Acid, 1,3-Phenylenebis[(1-Methylethylidene)-4,1-Phenylene] Ester, and how can reaction conditions be standardized?

  • Methodology : The compound is synthesized via thermal polymerization of cyanate ester monomers, often catalyzed by transition metals or Lewis acids. Key parameters include temperature (180–250°C), solvent selection (e.g., aprotic solvents like dimethylformamide), and monomer purity. Reaction progress is monitored using Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the cyanate (-OCN) peak at ~2270 cm⁻¹ .
  • Standardization : Use Design of Experiments (DoE) to optimize variables (e.g., temperature gradients, catalyst loading) and reduce trial-and-error approaches. Fractional factorial designs can identify critical parameters efficiently .

Q. How can researchers characterize the structural integrity and purity of this cyanate ester homopolymer?

  • Methodology :

  • Spectroscopy : Nuclear magnetic resonance (NMR) for backbone structure validation (e.g., aromatic proton signals at 6.8–7.2 ppm) and FTIR for functional group analysis.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify glass transition temperatures (Tg) and thermogravimetric analysis (TGA) for decomposition profiles (onset >300°C in nitrogen) .
  • Chromatography : Gel permeation chromatography (GPC) to determine molecular weight distribution.

Advanced Research Questions

Q. How can statistical experimental design resolve contradictions in polymerization efficiency under varying oxygen concentrations?

  • Methodology : Apply response surface methodology (RSM) to model oxygen sensitivity. For example, a central composite design (CCD) can evaluate interactions between oxygen levels (0–5 ppm), catalyst type, and reaction time. Contradictions in literature data (e.g., conflicting Tg values) may arise from unaccounted oxidative side reactions; inert atmosphere control and real-time oxygen monitoring are critical .

Q. What computational strategies predict the polymerization mechanism and degradation pathways of this cyanate ester?

  • Methodology : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways. For example, simulate trimerization via cyclotrimerization intermediates. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from isothermal DSC). ICReDD’s reaction path search methods can identify competing pathways (e.g., hydrolysis vs. thermal degradation) .

Q. How do reactor design parameters influence the scalability of cyanate ester polymerization?

  • Methodology : Pilot-scale reactors must balance heat transfer (exothermic reaction) and shear stress (to avoid premature gelation). Computational fluid dynamics (CFD) simulations can optimize impeller design and residence time distribution. Reference subclass RDF2050112 ("Reaction fundamentals and reactor design") for scaling criteria, such as maintaining consistent Reynolds numbers during viscosity changes .

Q. What advanced spectroscopic techniques elucidate the crosslinking dynamics of this polymer under mechanical stress?

  • Methodology : In-situ Raman spectroscopy coupled with tensile testing can correlate stress-strain behavior with bond reorientation (e.g., C-O-C ether linkages). Synchrotron-based X-ray scattering (SAXS/WAXS) resolves nanoscale structural changes during deformation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported thermal stability values across studies?

  • Methodology : Discrepancies may arise from differing sample preparation (e.g., residual solvent vs. fully cured samples). Conduct TGA under standardized conditions (heating rate 10°C/min, nitrogen vs. air) and cross-validate with dynamic mechanical analysis (DMA). For example, oxidative environments accelerate degradation, reducing onset temperatures by 50–80°C compared to inert atmospheres .

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